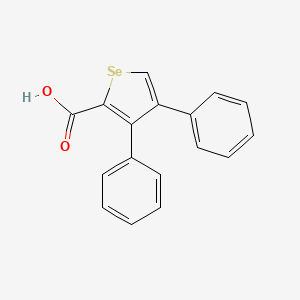

3,4-Diphenylselenophene-2-carboxylic acid

Descripción

3,4-Diphenylselenophene-2-carboxylic acid is a heterocyclic organic compound featuring a selenophene core (a five-membered aromatic ring containing selenium) substituted with phenyl groups at the 3- and 4-positions and a carboxylic acid functional group at the 2-position. Such compounds are of interest in materials science, catalysis, and pharmaceutical research due to selenium's unique redox behavior and polarizability compared to sulfur or oxygen analogs.

Propiedades

Número CAS |

5408-39-9 |

|---|---|

Fórmula molecular |

C17H12O2Se |

Peso molecular |

327.2 g/mol |

Nombre IUPAC |

3,4-diphenylselenophene-2-carboxylic acid |

InChI |

InChI=1S/C17H12O2Se/c18-17(19)16-15(13-9-5-2-6-10-13)14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |

Clave InChI |

FTZWJCDFDDBJTM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C[Se]C(=C2C3=CC=CC=C3)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenylselenophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of (Z)-benzylselenoenynes as starting materials, which undergo carbocyclization reactions. These reactions are often carried out under mild conditions using bases such as t-BuOK, without the need for transition metals or additives .

Industrial Production Methods

While specific industrial production methods for 3,4-Diphenylselenophene-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling selenium compounds.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Diphenylselenophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Selenium-containing compounds are prone to oxidation, which can lead to the formation of selenoxides or selenones.

Reduction: Reduction reactions can convert selenoxides back to selenides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

3,4-Diphenylselenophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.

Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.

Industry: It may be used in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism by which 3,4-Diphenylselenophene-2-carboxylic acid exerts its effects is not fully understood. its selenium atom can participate in redox reactions, potentially influencing biological pathways involving oxidative stress. The compound may interact with various molecular targets, including enzymes and receptors, through its aromatic and selenium-containing structure.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3,4-diphenylselenophene-2-carboxylic acid with structurally or functionally analogous compounds from the evidence, focusing on molecular features, applications, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences: The selenophene ring in the target compound contrasts with pyrimidine (nitrogen-containing, ), phenylpropanoid (aromatic with hydroxyl groups, ), and β-lactam bicyclic systems (sulfur-containing, ). Selenium’s larger atomic radius and polarizability may confer distinct electronic properties compared to sulfur or nitrogen analogs, influencing reactivity and intermolecular interactions .

Functional Group Impact :

- Carboxylic acid groups are common across all compounds, enabling hydrogen bonding and salt formation. However, substituents like chlorine () or hydroxyl groups () modulate solubility and bioactivity. The phenyl groups in the target compound may enhance lipophilicity, contrasting with caffeic acid’s hydrophilic dihydroxyphenyl moiety .

Applications: Caffeic acid is widely used in pharmacological and cosmetic research for its antioxidant properties , while β-lactam derivatives () are critical in antibiotic development. The pyrimidine-based acid () may serve as a synthetic intermediate.

Pharmacological Relevance :

- highlights caffeic acid’s role in reference standards and supplements, whereas emphasizes β-lactams’ antibacterial activity. The absence of selenium-containing analogs in the evidence suggests a gap in documented pharmacological studies for such compounds.

Actividad Biológica

3,4-Diphenylselenophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3,4-Diphenylselenophene-2-carboxylic acid features a selenophene ring, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group is crucial for its biological activity, particularly in enzyme inhibition and interaction with biological targets.

Antiviral Activity

Research has indicated that derivatives of carboxylic acids, including compounds similar to 3,4-diphenylselenophene-2-carboxylic acid, exhibit significant antiviral properties. For instance, compounds with structural modifications at the carboxyl position have shown enhanced integrase inhibitory activities against HIV-1, with IC50 values ranging from 0.13 to 6.85 μM . The introduction of specific substituents can improve antiviral efficacy through enhanced binding interactions.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. A study reported that similar diphenylselenophene derivatives were effective in inhibiting cytosolic phospholipase A2 activity in bovine platelets. The optimal inhibitory potency was observed when the acyl residue was sufficiently long (12 or more carbons), indicating a strong correlation between structure and activity .

Structure-Activity Relationship (SAR)

The SAR analysis of compounds related to 3,4-diphenylselenophene-2-carboxylic acid reveals that modifications can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Length of acyl residue | Optimal at 12+ carbons |

| Substituents on phenyl rings | Variability in potency depending on electronic effects |

| Replacement of carboxylic acid with other groups | Generally leads to decreased activity |

The introduction of alkyl chains at specific positions can either enhance or diminish potency depending on their length and branching .

Case Studies

- Antiviral Screening : A derivative similar to 3,4-diphenylselenophene-2-carboxylic acid was tested against HIV-1 using a single replication cycle assay. The results indicated that structural modifications could lead to significant improvements in antiviral activity due to enhanced interactions with viral components .

- Enzyme Inhibition Study : In a comparative study of various diphenylselenophene derivatives, it was found that the presence of a carboxylic acid group was essential for maintaining inhibitory activity against phospholipase A2. The study systematically modified different parts of the molecule and assessed their impact on enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.